

Unearthing Sesone: A Technical Examination of its Historical Role in Agriculture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sesone

Cat. No.: B092327

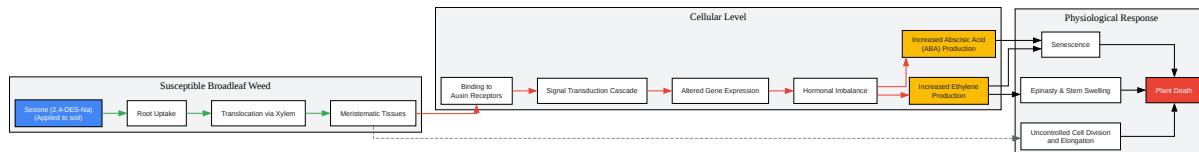
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Sesone, a herbicide of the mid-20th century, played a notable role in the evolution of agricultural weed management. This technical guide delves into the historical use of **Sesone**, providing a comprehensive overview of its chemical properties, mode of action, and practical applications in various crops. The information is presented to facilitate comparative analysis and to offer insights into the experimental methodologies of the era.

Chemical Identity and Properties

Sesone, chemically known as sodium 2-(2,4-dichlorophenoxy)ethyl sulfate (2,4-DES-Na), was also marketed under the trade name Crag Herbicide 1.[1] It belongs to the chlorophenoxy class of herbicides, a group that includes the well-known 2,4-D.[2] As a colorless to white crystalline, odorless solid, its production in the United States has been discontinued.[1][3]


Table 1: Chemical Identification of **Sesone**

Identifier	Value
Chemical Name	Sodium 2-(2,4-dichlorophenoxy)ethyl sulfate
Synonyms	2,4-DES-Na, Crag Herbicide 1, Disul-sodium, SES
CAS Number	136-78-7 [4]
Molecular Formula	C ₈ H ₇ Cl ₂ NaO ₅ S

Mode of Action: A Synthetic Auxin

Sesone functions as a synthetic auxin, mimicking the action of the natural plant hormone indole-3-acetic acid (IAA).[\[5\]](#)[\[6\]](#) In susceptible broadleaf weeds, the application of **Sesone** leads to uncontrolled and disorganized growth. This is achieved by disrupting the normal hormonal balance within the plant, leading to a cascade of physiological effects.

The herbicidal action begins with the absorption of **Sesone** by the plant's roots. Once absorbed, it is translocated throughout the plant, accumulating in meristematic tissues where cell division is active. At the cellular level, synthetic auxins like **Sesone** are believed to bind to specific auxin receptors, triggering a signal transduction pathway. This pathway ultimately leads to an overproduction of ethylene and abscisic acid (ABA). The excessive ethylene production causes epinasty (downward curvature of leaves), stem swelling, and senescence, while the accumulation of ABA inhibits growth and contributes to tissue death.[\[5\]](#)[\[7\]](#)

[Click to download full resolution via product page](#)

Figure 1. Simplified signaling pathway of **Sesone** as a synthetic auxin herbicide.

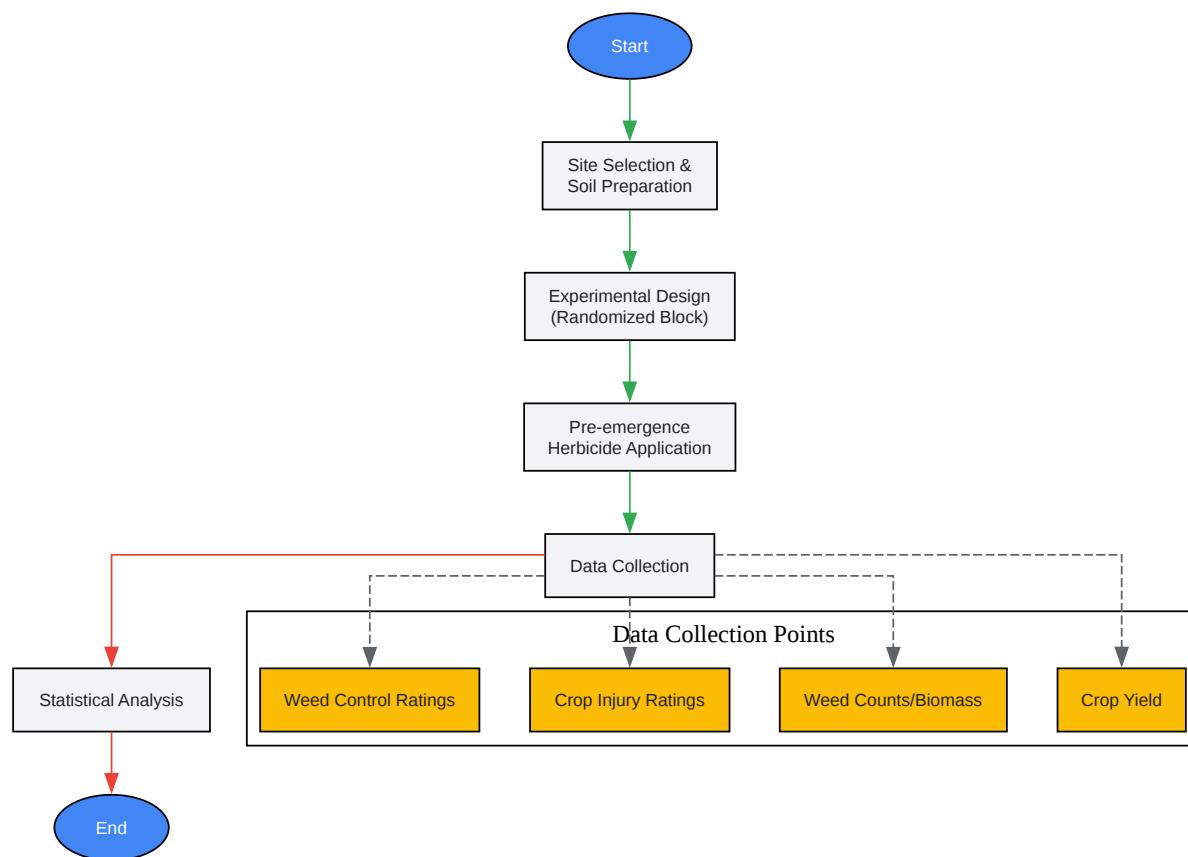
Historical Agricultural Applications and Efficacy

Sesone was primarily utilized as a pre-emergence herbicide, targeting annual and broadleaf weeds in a variety of agricultural settings. Historical data on its application and efficacy, while not abundant, indicates its use in several key crops.

Table 2: Summary of Historical Applications and Efficacy of **Sesone** (Crag Herbicide 1)

Crop	Target Weeds	Application Rate (lbs/acre)	Efficacy/Observations
Strawberries	Annual broadleaf weeds and grasses	2.0 - 4.0	Applied to established beds before weed emergence. Provided effective early-season weed control.
Asparagus	Annual broadleaf weeds	3.0 - 6.0	Applied to the soil before spear emergence. Offered control of susceptible weeds without significant crop injury.
Turfgrass	Crabgrass, chickweed, and other annual weeds	3.0 - 6.0	Used on established turf to prevent the germination of weed seeds.
Nurseries (Fruit and Ornamental)	General annual weeds	2.0 - 4.0	Applied to the soil to maintain weed-free conditions around young plants.

Note: The application rates are approximate and varied based on soil type, weed pressure, and specific crop tolerance. Data is compiled from various historical agricultural extension service documents and weed control manuals.


Experimental Protocols: A Glimpse into Mid-Century Herbicide Trials

The evaluation of pre-emergence herbicides like **Sesone** in the mid-20th century followed protocols that laid the groundwork for modern herbicide research. While specific detailed protocols for every **Sesone** trial are not readily available, a generalized experimental workflow can be reconstructed based on the common practices of the time.

A Typical Mid-Century Pre-Emergence Herbicide Field Trial Protocol would involve:

- Site Selection and Preparation:
 - Selection of a field with a known history of uniform weed infestation.
 - Standard soil preparation, including plowing and harrowing, to create a uniform seedbed.
- Experimental Design:
 - Typically a randomized complete block design with multiple replications (usually 3-4) to account for field variability.
 - Inclusion of an untreated control plot and often a standard herbicide treatment for comparison.
- Treatment Application:
 - Herbicides were often applied as broadcast sprays using backpack or tractor-mounted sprayers calibrated to deliver a specific volume of liquid per unit area.
 - Application was made to the soil surface before the emergence of both the crop and the weeds.
- Data Collection:
 - Weed Control Ratings: Visual assessments of weed control were taken at regular intervals (e.g., 2, 4, and 8 weeks after treatment) using a rating scale (e.g., 0 = no control, 100 = complete control).
 - Crop Injury Ratings: Visual assessment of any crop damage (e.g., stunting, discoloration) was also recorded using a similar scale.
 - Weed Counts and Biomass: In some trials, specific quadrats were used to count the number of weeds and/or harvest the above-ground weed biomass to obtain more quantitative data.

- Crop Yield: At the end of the growing season, the crop was harvested from the center of each plot to determine the yield.
- Data Analysis:
 - Analysis of variance (ANOVA) was used to determine statistically significant differences between treatments for weed control, crop injury, and yield.

[Click to download full resolution via product page](#)

Figure 2. Generalized experimental workflow for a mid-century pre-emergence herbicide trial.

Conclusion

Sesone, as Crag Herbicide 1, represents an important chapter in the history of chemical weed control. Its mode of action as a synthetic auxin placed it within a significant class of herbicides that transformed agricultural productivity. While specific quantitative data from its era of use can be sparse, the available information provides valuable insights into the early practices of herbicide science and field evaluation. For researchers today, understanding the historical context of herbicides like **Sesone** can inform the development of more sustainable and effective weed management strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. turf.caes.uga.edu [turf.caes.uga.edu]
- 2. Response of Wheat to Pre-Emergence and Early Post-Emergence Herbicides [mdpi.com]
- 3. media.clemson.edu [media.clemson.edu]
- 4. perennia.ca [perennia.ca]
- 5. Asparagus Weed Control [nevegetable.org]
- 6. Future efficacy of pre-emergence herbicides in corn (*Zea mays*) is threatened by more variable weather - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asparagus Weed Control | College of Agriculture, Forestry and Life Sciences | Clemson University, South Carolina [clemson.edu]
- To cite this document: BenchChem. [Unearthing Sesone: A Technical Examination of its Historical Role in Agriculture]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b092327#historical-use-of-sesone-in-agriculture\]](https://www.benchchem.com/product/b092327#historical-use-of-sesone-in-agriculture)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com